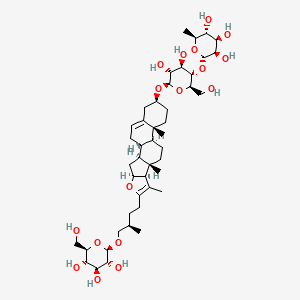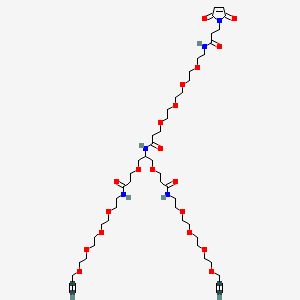![molecular formula C18H26N2O4S B11929905 1-[(4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]-3-(4-methylphenyl)sulfonylurea](/img/structure/B11929905.png)
1-[(4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]-3-(4-methylphenyl)sulfonylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glibornuride is a sulfonylurea-type anti-diabetic drug. It is primarily used to manage blood glucose levels in patients with type 2 diabetes mellitus. Glibornuride works by stimulating the release of insulin from the pancreatic beta cells, thereby lowering blood glucose levels. This compound is known for its efficacy in reducing blood sugar levels and is often prescribed when other treatments, such as diet and exercise, are insufficient.
Preparation Methods
Synthetic Routes and Reaction Conditions
Glibornuride is synthesized through a multi-step process. The synthesis begins with camphor-3-carboxamide, which undergoes borohydride reduction to form an intermediate. This intermediate is then subjected to Hofmann rearrangement to produce a carbamate. The final step involves the displacement of the carbamate with sodium tosylamide to yield glibornuride .
Industrial Production Methods
Industrial production of glibornuride follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Glibornuride undergoes various chemical reactions, including:
Oxidation: Glibornuride can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert glibornuride to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonylurea moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonylurea derivatives.
Scientific Research Applications
Glibornuride has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of sulfonylureas and their derivatives.
Biology: Investigated for its effects on insulin secretion and pancreatic beta-cell function.
Medicine: Studied for its potential use in managing type 2 diabetes mellitus and its effects on blood glucose levels.
Industry: Utilized in the development of new anti-diabetic drugs and formulations.
Mechanism of Action
Glibornuride exerts its effects by binding to the sulfonylurea receptor on the pancreatic beta cells. This binding leads to the closure of ATP-sensitive potassium channels, resulting in depolarization of the cell membrane. The depolarization triggers the opening of voltage-gated calcium channels, allowing calcium ions to enter the cell. The influx of calcium ions stimulates the exocytosis of insulin-containing granules, thereby increasing insulin secretion and lowering blood glucose levels .
Comparison with Similar Compounds
Similar Compounds
Glibenclamide: Another sulfonylurea with a similar mechanism of action but different pharmacokinetic properties.
Glipizide: A sulfonylurea with a shorter duration of action compared to glibornuride.
Tolbutamide: An older sulfonylurea with a lower potency than glibornuride.
Uniqueness of Glibornuride
Glibornuride is unique due to its specific chemical structure, which provides a balance between potency and duration of action. It is effective
Properties
Molecular Formula |
C18H26N2O4S |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
1-[(4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]-3-(4-methylphenyl)sulfonylurea |
InChI |
InChI=1S/C18H26N2O4S/c1-11-5-7-12(8-6-11)25(23,24)20-16(22)19-14-13-9-10-18(4,15(14)21)17(13,2)3/h5-8,13-15,21H,9-10H2,1-4H3,(H2,19,20,22)/t13?,14?,15?,18-/m0/s1 |
InChI Key |
RMTYNAPTNBJHQI-VLVBFLKRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2C3CC[C@@](C2O)(C3(C)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2C3CCC(C2O)(C3(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


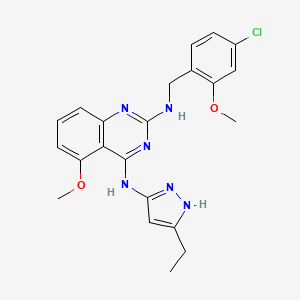
![methyl (15R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate](/img/structure/B11929841.png)
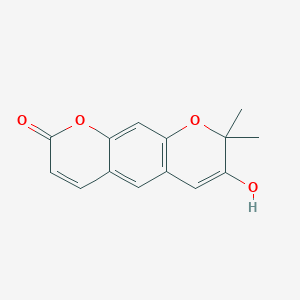
![5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(2-propyn-1-yl)pentanamide](/img/structure/B11929847.png)



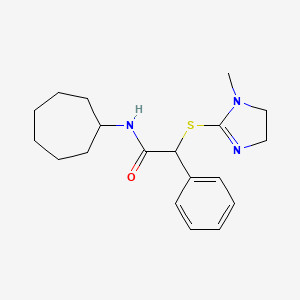

![heptyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate](/img/structure/B11929886.png)

